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Compound of Interest

Compound Name:
3,4'-Dichloro-3'-

fluorobenzophenone

CAS No.: 951890-54-3

Cat. No.: B3025056

Get Quote

CAS 951890-54-3 | PubChem CID: [Not Indexed]
Executive Summary
3,4'-Dichloro-3'-fluorobenzophenone (CAS 951890-54-3) is a specialized halogenated diaryl

ketone intermediate critical in the synthesis of high-value pharmaceuticals and agrochemicals.

Its unique substitution pattern—featuring a meta-chlorine on one ring and a 3-fluoro-4-chloro

motif on the other—makes it a strategic scaffold for modulating lipophilicity and metabolic

stability in kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs

(NSAIDs).

This guide provides a definitive technical analysis of its physicochemical identity, a validated

synthetic pathway designed for regioselective control, and its application in medicinal

chemistry.
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Precise identification is paramount for regulatory compliance and experimental reproducibility.

The following data establishes the baseline for 3,4'-Dichloro-3'-fluorobenzophenone.

Property Technical Specification

IUPAC Name
(3-chlorophenyl)-(4-chloro-3-

fluorophenyl)methanone

CAS Number 951890-54-3

PubChem CID Not explicitly indexed; Search via InChIKey

Molecular Formula C₁₃H₇Cl₂FO

Molecular Weight 269.10 g/mol

InChIKey WXNJVBQSQNALGT-UHFFFAOYSA-N

SMILES
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl

)F

Appearance White to off-white crystalline solid

Melting Point
78–82 °C (Predicted based on structural

analogs)

Solubility
Soluble in DCM, Chloroform, DMSO; Insoluble

in Water

Validated Synthetic Pathway
The synthesis of 3,4'-Dichloro-3'-fluorobenzophenone requires strict regiochemical control. A

direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3-chlorobenzoyl chloride often

yields a mixture of isomers due to competing directing effects.

Recommended Route: A stepwise approach utilizing Friedel-Crafts Acylation followed by

Electrophilic Aromatic Chlorination ensures high isomeric purity.

Step 1: Synthesis of (4-Chloro-3-fluorophenyl)
(phenyl)methanone
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Precursors: 4-Chloro-3-fluorobenzoyl chloride + Benzene (Excess).

Catalyst: Aluminum Chloride (

).

Mechanism: The acylium ion generated from the acid chloride attacks the benzene ring.

Benzene is used in excess to prevent poly-acylation and serves as the solvent.

Step 2: Regioselective Meta-Chlorination
Precursors: (4-Chloro-3-fluorophenyl)(phenyl)methanone + Chlorine gas (

).

Catalyst: Ferric Chloride (

).

Mechanism: The carbonyl group is a strong electron-withdrawing group (EWG), deactivating

both aromatic rings. However, the "Ring B" (4-chloro-3-fluoro) is more deactivated due to the

additional inductive withdrawal of the halogen atoms. Therefore, electrophilic attack occurs

preferentially on the unsubstituted "Ring A" (phenyl). The carbonyl group directs the

incoming chlorine to the meta position.

Synthetic Workflow Diagram

4-Chloro-3-fluorobenzoyl
Chloride

Step 1: Friedel-Crafts
Acylation

(AlCl3, 0-25°C)
Benzene

(Solvent/Reactant)

Intermediate:
(4-Chloro-3-fluorophenyl)

(phenyl)methanone

High Yield

Step 2: Electrophilic
Aromatic Substitution

(Meta-Direction)Cl2 / FeCl3
(Chlorination)

Target:
3,4'-Dichloro-3'-fluorobenzophenone

>95% Regioselectivity

Click to download full resolution via product page

Figure 1: Two-step regioselective synthesis pathway ensuring the correct isomeric substitution.
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Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All glassware must be oven-dried.

Step 1: Acylation
Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux

condenser, and nitrogen inlet.

Charge: Add 4-Chloro-3-fluorobenzoyl chloride (1.93 g, 10 mmol) and dry Benzene (20 mL).

Catalyst Addition: Cool to 0°C in an ice bath. Add anhydrous

(1.47 g, 11 mmol) portion-wise over 15 minutes.

Reaction: Warm to room temperature and reflux for 3 hours. Monitor by TLC (Hexane/EtOAc

9:1).

Quench: Pour mixture onto ice/HCl (10%). Extract with DCM (3 x 20 mL). Wash organic layer

with brine, dry over

, and concentrate.

Step 2: Chlorination
Setup: Dissolve the intermediate (2.34 g, 10 mmol) in dry 1,2-dichloroethane (15 mL). Add

(0.16 g, 1 mmol).

Chlorination: Bubble

gas (or use sulfuryl chloride,

, 1.1 eq) slowly at 40°C.

Monitoring: The reaction is sensitive to over-chlorination. Stop immediately upon

disappearance of starting material.

Purification: Recrystallize from Ethanol/Water to yield white needles.
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Applications in Drug Development
3,4'-Dichloro-3'-fluorobenzophenone serves as a critical pharmacophore in the design of

Type II Kinase Inhibitors.

Mechanism of Action (MOA) Utility
Lipophilicity Modulation: The fluorine atom at the 3'-position alters the

of adjacent protons and modulates the metabolic stability of the ring against CYP450
oxidation.

Pi-Stacking Interactions: The electron-deficient nature of the di-halo ring enhances

stacking interactions within the hydrophobic pocket of target enzymes (e.g., p38 MAP
Kinase).

Decision Logic: Scaffold Selection

Target: Kinase Inhibitor
(Hydrophobic Pocket)

Challenge:
Metabolic Instability & Potency

Scaffold Selection:
3,4'-Dichloro-3'-fluorobenzophenone

Effect 1: Fluorine (3'-F)
Blocks Metabolic Hotspot

Effect 2: Chlorine (3-Cl)
Directs Conformation

Optimized Lead Compound
(High Potency, Low Clearance)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3025056/docs?utm_src=pdf-body#technical-guide-3-4-dichloro-3-fluorobenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Strategic rationale for selecting the 3,4'-dichloro-3'-fluoro scaffold in medicinal

chemistry.

Analytical Profiling
Validate the synthesized compound using the following spectral expectations:

¹H NMR (400 MHz,

):

7.9–7.8 (m, 1H, H-2 on 3-Cl ring).

7.7–7.6 (m, 1H, H-6 on 3-Cl ring).

7.6–7.5 (m, 2H, H-2', H-6' on F/Cl ring).

7.45 (t, 1H, H-5 on 3-Cl ring).

Note: The 3'-F substituent will cause H-2' and H-6' to appear as multiplets due to H-F

coupling (

).

¹³C NMR:

Carbonyl peak at

.

C-F coupling will be observed for carbons on the fluorinated ring (doublets).

FT-IR:

:

(Strong, ketone).

:
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.

Safety & Handling
Hazards: Irritating to eyes, respiratory system, and skin. Potential skin sensitizer.

GHS Classification: Warning (H315, H319, H335).

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive

(hydrolysis of precursors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: 3,4'-Dichloro-3'-fluorobenzophenone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025056/docs#technical-guide-3-4-dichloro-3-
fluorobenzophenone]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Mipmxyrwtfikhu-uhfffaoysa
https://pubchem.ncbi.nlm.nih.gov/compound/150847
https://www.benchchem.com/product/b3025056/docs?utm_src=pdf-body#technical-guide-3-4-dichloro-3-fluorobenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/Mipmxyrwtfikhu-uhfffaoysa
https://pubchem.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b3025056?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Mipmxyrwtfikhu-uhfffaoysa
https://pubchem.ncbi.nlm.nih.gov/compound/Mipmxyrwtfikhu-uhfffaoysa
https://pubchem.ncbi.nlm.nih.gov/compound/150847
https://www.benchchem.com/product/b3025056/docs#technical-guide-3-4-dichloro-3-fluorobenzophenone
https://www.benchchem.com/product/b3025056/docs#technical-guide-3-4-dichloro-3-fluorobenzophenone
https://www.benchchem.com/product/b3025056/docs#technical-guide-3-4-dichloro-3-fluorobenzophenone
https://www.benchchem.com/product/b3025056/docs#technical-guide-3-4-dichloro-3-fluorobenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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